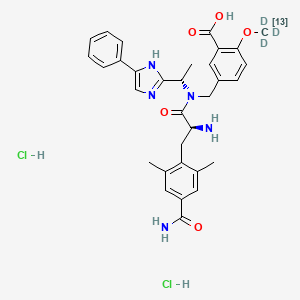

Eluxadoline-13C,d3 Dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Eluxadoline-13C,d3 Dihydrochloride is a stable isotope-labeled compound used in scientific research. It is a derivative of eluxadoline, a medication primarily used to treat irritable bowel syndrome with diarrhea (IBS-D). The compound is labeled with carbon-13 and deuterium, which makes it useful in various analytical and pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of eluxadoline-13C,d3 dihydrochloride involves multiple steps, starting from the basic structure of eluxadoline. The process includes the incorporation of carbon-13 and deuterium isotopes at specific positions in the molecule. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the incorporation of these isotopes.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The production also adheres to stringent regulatory standards to ensure the quality and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

Eluxadoline-13C,d3 dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups in the molecule.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deuterated analogs.

Scientific Research Applications

Pharmacokinetic Studies

Eluxadoline-13C,d3 Dihydrochloride is extensively used in pharmacokinetic studies due to its unique isotopic labeling. The incorporation of deuterium and carbon isotopes allows researchers to track the compound's metabolic pathways and distribution within biological systems accurately. This capability is crucial for:

- Understanding Drug Metabolism : The compound helps elucidate how eluxadoline is metabolized in the body, particularly its interaction with cytochrome P450 enzymes, which are responsible for drug metabolism. These studies can reveal potential drug-drug interactions that may affect therapeutic outcomes or increase side effects.

- Bioavailability Assessment : By using isotope labeling, researchers can determine the bioavailability of eluxadoline in various formulations and conditions, providing insights into optimal dosing regimens for patients.

Clinical Research

This compound plays a significant role in clinical research focused on treating irritable bowel syndrome with diarrhea (IBS-D). Key applications include:

- Efficacy and Safety Trials : Clinical studies have demonstrated that eluxadoline significantly improves symptoms associated with IBS-D compared to placebo. In randomized controlled trials, patients receiving eluxadoline exhibited a higher rate of symptom relief, as evidenced by improvements in abdominal pain and stool consistency .

- Long-term Response Studies : Research indicates that early responders to eluxadoline treatment tend to maintain their positive response over extended periods, highlighting its potential for sustained symptom management in IBS-D patients .

Comparative Studies

The unique properties of this compound enable comparative studies with other gastrointestinal therapies. This includes:

- Interaction Studies : Investigating how eluxadoline interacts with other medications can provide insights into its safety profile and efficacy when used in combination therapies.

- Comparative Pharmacology : Studies comparing eluxadoline with other opioid receptor modulators or gastrointestinal agents help establish its place within therapeutic protocols for IBS-D and similar conditions. For example, comparisons with loperamide and rifaximin reveal differences in mechanisms and clinical outcomes.

Research Methodology

The synthesis and application of this compound involve several methodological considerations:

- Synthesis Techniques : The synthesis typically involves multi-step chemical reactions that ensure high purity and retention of isotopic labeling. These methods are critical for maintaining the integrity of the compound during analytical applications.

- Analytical Techniques : Advanced analytical methods such as mass spectrometry are employed to quantify the compound's concentration in biological samples, allowing precise pharmacokinetic profiling.

Case Studies

Several case studies illustrate the practical applications of this compound:

Mechanism of Action

Eluxadoline-13C,d3 dihydrochloride exerts its effects by acting on opioid receptors in the gastrointestinal tract. It functions as a mixed mu-opioid receptor agonist and delta-opioid receptor antagonist. This dual action helps in reducing intestinal contractility and normalizing stress-induced acceleration of upper gastrointestinal transit, making it effective in treating IBS-D .

Comparison with Similar Compounds

Similar Compounds

Eluxadoline: The parent compound, used for treating IBS-D.

Loperamide: Another opioid receptor agonist used for treating diarrhea.

Diphenoxylate: Similar to loperamide, used for treating diarrhea.

Uniqueness

Eluxadoline-13C,d3 dihydrochloride is unique due to its stable isotope labeling, which makes it particularly useful in detailed analytical and pharmacokinetic studies. The incorporation of carbon-13 and deuterium allows for precise tracking and analysis in various research applications, providing insights that are not possible with the non-labeled compound.

Properties

Molecular Formula |

C32H37Cl2N5O5 |

|---|---|

Molecular Weight |

646.6 g/mol |

IUPAC Name |

5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-(trideuterio(113C)methoxy)benzoic acid;dihydrochloride |

InChI |

InChI=1S/C32H35N5O5.2ClH/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22;;/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41);2*1H/t20-,26-;;/m0../s1/i4+1D3;; |

InChI Key |

YFUUQKJOCLQHMZ-CCWBFCFDSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)CN([C@@H](C)C2=NC=C(N2)C3=CC=CC=C3)C(=O)[C@H](CC4=C(C=C(C=C4C)C(=O)N)C)N)C(=O)O.Cl.Cl |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.